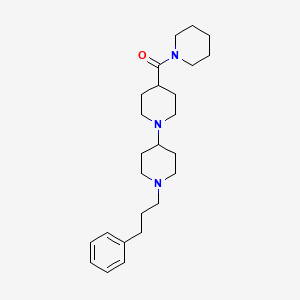
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine, also known as PPBP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects in various experimental models.
Mechanism of Action
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. The binding of this compound to these receptors results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of microglia, thus exhibiting anti-inflammatory effects. This compound has also been shown to reduce pain sensitivity and exhibit analgesic effects. In addition, this compound has been shown to regulate the release of dopamine and glutamate, thus exhibiting potential applications in the treatment of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate the blood-brain barrier, allowing for the study of its effects on the central nervous system. This compound is also readily available and relatively inexpensive, making it a cost-effective option for research studies. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine. One area of interest is the potential applications of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential applications of this compound in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to better understand the mechanisms of action of this compound and to identify potential therapeutic applications.
Synthesis Methods
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the condensation of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with phenylacetic acid. Another method involves the reaction of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with piperidine-1-carboxylic acid.
Scientific Research Applications
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic effects in animal models. This compound has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Properties
IUPAC Name |
[1-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(28-16-5-2-6-17-28)23-11-20-27(21-12-23)24-13-18-26(19-14-24)15-7-10-22-8-3-1-4-9-22/h1,3-4,8-9,23-24H,2,5-7,10-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJTGOITMXIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

